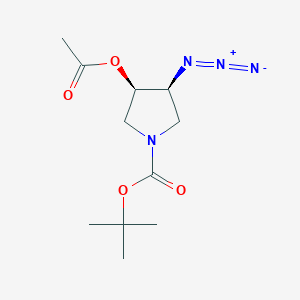
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of an azido group, an acetoxy group, and a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acetylation: The acetoxy group is introduced through acetylation reactions, using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Deprotection: Formation of the free amine.
Scientific Research Applications
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine has several scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Bioconjugation: The azido group allows for click chemistry applications, enabling the conjugation of biomolecules for research in biochemistry and molecular biology.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further transformations to yield active pharmaceutical ingredients. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-Boc-3-azido-4-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of an acetoxy group.
(3S,4R)-N-Boc-3-azido-4-methoxypyrrolidine: Similar structure but with a methoxy group instead of an acetoxy group.
(3S,4R)-N-Boc-3-azido-4-aminopyrrolidine: Similar structure but with an amino group instead of an acetoxy group.
Uniqueness
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is unique due to the presence of both the azido and acetoxy groups, which provide distinct reactivity patterns. The combination of these functional groups allows for versatile synthetic applications and the formation of diverse derivatives.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetyloxy-4-azidopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(16)18-9-6-15(5-8(9)13-14-12)10(17)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSENIVSIMCJV-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN(C[C@@H]1N=[N+]=[N-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2639134.png)
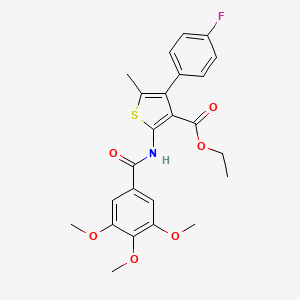
![5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide](/img/structure/B2639136.png)
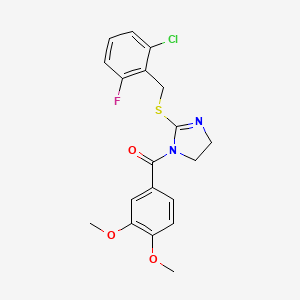
![2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide](/img/structure/B2639141.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)
![14-(4-fluorophenyl)-9-(4-hydroxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2639144.png)
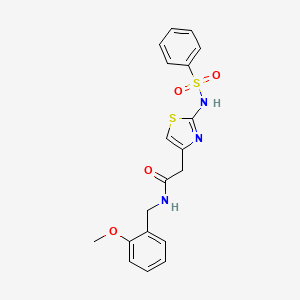
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)
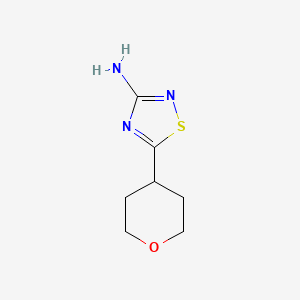
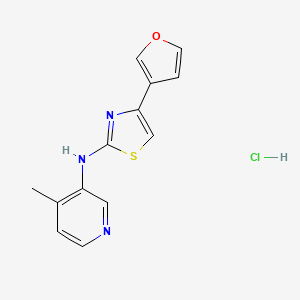
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)
